N-(1H-1,3-benzodiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a pyrimidine ring, and a piperidine ring . These structures are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, pyrimidine, and piperidine rings. The benzimidazole ring is a fused aromatic ring that can participate in pi stacking interactions. The pyrimidine ring is a heterocyclic aromatic ring that can act as a hydrogen bond acceptor. The piperidine ring is a saturated cyclic amine that can act as a hydrogen bond donor .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. The benzimidazole and pyrimidine rings could potentially undergo electrophilic substitution reactions, while the piperidine ring could undergo reactions typical of amines, such as acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility. The piperidine ring could potentially make the compound basic .科学的研究の応用
Antimicrobial and Antitubercular Activity
Compounds bearing imidazo[1,2-a]pyridine carboxamide moieties have shown significant activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized, demonstrating considerable antimycobacterial activity with minimal inhibitory concentration (MIC) values ranging from 0.041 to 2.64 μM against different MTB strains, highlighting their potential as scaffolds for further antitubercular drug development (Lv et al., 2017). Additionally, the structural characterization and evaluation of benzimidazole analogues of antituberculosis clinical drug candidates have provided insights into their antimycobacterial properties, offering a basis for the design of new antitubercular agents (Richter et al., 2022).
Anticancer Applications
Cyclic amine-containing benzimidazole carboxamide derivatives have been explored for their potent anticancer activities. A specific compound, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, demonstrated effective PARP1/2 inhibitory activity and showed significant antineoplastic activity against various human cancer cell lines, suggesting its promise as a candidate for cancer treatment (Tang et al., 2021).
Antioxidant Properties
Research into the synthesis of pyrazolopyridine derivatives has revealed compounds with promising antioxidant properties. These compounds have shown the ability to protect DNA from damage induced by bleomycin, indicating their potential utility in mitigating oxidative stress and related pathological conditions (Gouda, 2012).
Anti-Hyperglycemic Activity
The synthesis and evaluation of novel carboximidamides derived from cyanamides have been conducted, with some compounds demonstrating significant decreases in serum glucose levels, suggesting potential applications in the treatment of diabetes (Moustafa et al., 2021).
Antimicrobial Properties
New pyridine derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. The results showed variable and modest activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Patel et al., 2011).
将来の方向性
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-19(25-20-23-15-3-1-2-4-16(15)24-20)14-7-9-26(10-8-14)18-11-17(13-5-6-13)21-12-22-18/h1-4,11-14H,5-10H2,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGKTNWVEUHDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。